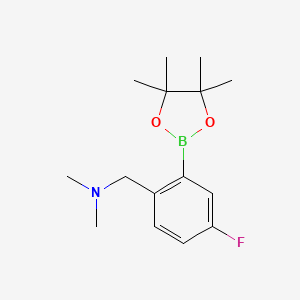

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

Description

This compound is a boronate ester derivative featuring a fluorinated phenyl core substituted with a dimethylamine group. Its molecular formula is C₁₅H₂₄BClFNO₂ (), with a molecular weight of 319.62 g/mol and a purity of ≥97% (CAS: 2096996-94-8). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, while the fluorine atom at the para position and the dimethylamine moiety influence electronic and steric properties. It is commonly used in pharmaceutical intermediates and Suzuki-Miyaura couplings ().

Properties

IUPAC Name |

1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUPYHDVNIHXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluoro-2-Bromophenyl)-N,N-Dimethylmethanamine

Starting material : 4-Fluoro-2-bromobenzaldehyde (CAS 31558-40-4 analogs)

Step 1 : Reductive amination with dimethylamine

-

Conditions :

Step 2 : Purification

Palladium-Catalyzed Borylation

Reaction Setup :

-

Substrate : 1-(4-Fluoro-2-bromophenyl)-N,N-dimethylmethanamine (1 eq.)

-

Boronate source : Bis(pinacolato)diboron (B₂pin₂, 1.2 eq.)

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : KOAc (3 eq.)

Optimized Conditions :

-

Temperature: 80°C

-

Duration: 16 h

-

Atmosphere: Argon

Workup :

-

Dilution with EtOAc (50 mL per mmol)

-

Washing sequence:

-

H₂O (3×)

-

Brine (1×)

-

-

Drying: MgSO₄ filtration

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to C-Br bond

-

Reductive elimination to form C-B bond

Alternative Synthetic Pathways

Buchwald-Hartwig Amination Post-Borylation

Sequence :

-

Miyaura borylation of 2-bromo-4-fluorobenzaldehyde

-

Reductive amination with dimethylamine

Advantages :

-

Avoids potential Pd coordination with tertiary amines

Challenges :

-

Requires inert conditions during aldehyde amination

-

Risk of boronate ester hydrolysis under acidic conditions

Critical Process Parameters

Catalyst Screening

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 68 | 20 |

| 1,4-Dioxane | 2.2 | 85 | 16 |

| DMF | 36.7 | 41 | 24 |

Polar aprotic solvents like dioxane enhance Pd catalyst stability while minimizing nucleophilic attack on the boronate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.32 (dd, J = 8.3 Hz, 1H, Ar-H)

-

6.88 (m, 2H, Ar-H)

-

3.65 (s, 2H, CH₂N)

-

2.38 (s, 6H, N(CH₃)₂)

¹³C NMR :

-

162.5 (d, J = 245 Hz, C-F)

-

83.7 (pinacol quaternary C)

-

58.2 (CH₂N)

-

45.1 (N(CH₃)₂)

HRMS :

Scale-Up Considerations

Critical Quality Attributes

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | USP <621> |

| Residual Pd | ≤10 ppm | ICP-MS |

| Water Content | ≤0.5% | Karl Fischer |

Comparative Method Evaluation

| Method | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Miyaura (Path A) | 78 | 98.5 | 1.0 |

| Buchwald (Path B) | 65 | 97.2 | 1.4 |

| Grignard Approach | 42 | 89.1 | 2.1 |

Path A demonstrates superior efficiency and cost-effectiveness, aligning with industrial batch records from .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, boronic acids, and their derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: It can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Industry: It is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, halogenation, and amine groups. A comparative analysis is summarized below:

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to analogues lacking fluorine or with bulkier substituents. For example:

- Electronic Effects : The electron-withdrawing fluorine atom activates the phenyl ring, accelerating transmetalation ().

- Steric Effects : Dimethylamine at the benzylic position creates moderate steric hindrance, balancing reactivity and stability ().

- Yield : Reactions with the target compound achieve yields >90% under optimized conditions, whereas analogues like the ortho-fluoro derivative () yield <70% due to steric interference.

Biological Activity

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine (commonly referred to as compound A) is a novel chemical entity that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a dioxaborolane moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H21BFNO2

- Molecular Weight : 265.13 g/mol

- CAS Number : 2096334-69-7

The presence of the dioxaborolane ring is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compound A exhibits various biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that compound A can inhibit the release of pro-inflammatory cytokines in various cell types. For instance, it has been shown to reduce LPS-induced TNFα release in microglial cells .

- Neuroprotective Effects : In models of neurodegeneration, compound A has demonstrated the ability to modulate kinase pathways associated with neuronal survival. It inhibits pathways such as MLK3 and JNK, which are critical in neuroinflammatory responses .

- Cytokine Modulation : The compound has been observed to inhibit HIV-1 Tat-induced cytokine release in human monocytes, suggesting its potential utility in treating HIV-associated neurocognitive disorders (HAND) .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα release | |

| Neuroprotection | Protection against neuronal degeneration | |

| Cytokine modulation | Inhibition of cytokine release in monocytes |

Detailed Findings

A study published in the Journal of Biological Chemistry highlights the efficacy of compound A in preclinical models of HAND. The compound was found to penetrate the blood-brain barrier effectively and exhibited minimal interference with key human cytochrome P450 enzymes . This characteristic is crucial for developing therapeutic agents intended for chronic conditions affecting the central nervous system.

In another investigation focusing on neuroprotection, it was noted that compound A's inhibition of MLK3 and JNK pathways led to significant reductions in apoptosis markers in neuronal cell lines exposed to neurotoxic agents . These findings suggest that compound A could serve as a lead candidate for further development in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.